molecular formula C22H15ClFN5 B605547 APTO-253 hydrochloride CAS No. 1691221-67-6

APTO-253 hydrochloride

Numéro de catalogue B605547
Numéro CAS: 1691221-67-6
Poids moléculaire: 403.84
Clé InChI: XGEPFSYBBQZKKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

APTO-253, also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.

Applications De Recherche Scientifique

Application in Acute Myeloid Leukemia (AML)

APTO-253 is a phase I clinical stage small molecule showing promise in treating acute myeloid leukemia (AML). It selectively induces CDKN1A (p21), leading to G0–G1 cell-cycle arrest and triggering apoptosis in AML cells. This compound has been found to reduce MYC mRNA expression and protein levels, which is crucial since MYC overexpression is linked to cancer proliferation. Interestingly, APTO-253 is converted intracellularly to a ferrous complex [Fe(253)3] which stabilizes G-quadruplex (G4) structures in DNA, affecting telomeres and MYC promoters but not non-G4 double-stranded DNA. This action on G-quadruplex DNA motifs explains the drug's impact on MYC expression, cell-cycle arrest, DNA damage, and stress responses (Local et al., 2018).

Interaction with G-Quadruplex DNA and c-MYC Expression

APTO-253's interaction with G-quadruplex DNA is linked to its inhibition of c-MYC expression, induction of DNA damage, and generation of synthetic lethality in cells with BRCA1/2 impairment. It kills acute myeloid leukemia (AML) cells selectively, without harming normal cells. This effect can be attributed to its action on G-quadruplex DNA motifs, which leads to modulation of c-MYC at the transcriptional level, destabilization of c-MYC mRNA, and activation of DNA damage response pathways (Local et al., 2017).

Role in Modulating Transcription Factor KLF4

APTO-253 induces the expression of KLF4, a tumor suppressor, which results in the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This action suggests its potential in treating hematologic malignancies. APTO-253 also causes decreased expression of genes involved in tumor hypoxia and angiogenesis, indicating its broader implications in cancer treatment (Definitions, 2020).

Exploitation of DNA BRCA1/2 Deficiency

APTO-253 exploits defects in homologous recombination, particularly in the context of BRCA1/2 deficiency. Its ability to induce DNA damage makes it particularly effective against cells lacking in BRCA1 or BRCA2 function, similar to the effects of PARP inhibitors like olaparib. This property makes APTO-253 a valuable addition to the limited repertoire of drugs that can leverage homologous recombination defects (Tsai et al., 2018).

Synthetic Lethal Interaction with IDH1/2 Mutations

APTO-253 displays a synthetic lethal interaction with IDH1/2 mutations. Cells carrying these mutations are hypersensitive to APTO-253, which, coupled with its ability to reduce Myc expression, suggests its potential use in treating both IDH1/2 mutant AML and solid tumors (Tsai et al., 2019).

Clinical Pharmacokinetics

The pharmacokinetics of APTO-253 support its use in treating relapsed or refractory hematologic malignancies. It has shown significant cytotoxic activity against leukemia, lymphoma, and myeloma cell lines, and induces the expression of KLF4, leading to apoptosis in AML cells (Rice et al., 2015).

Propriétés

Numéro CAS

1691221-67-6

Nom du produit

APTO-253 hydrochloride

Formule moléculaire

C22H15ClFN5

Poids moléculaire

403.84

Nom IUPAC

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride

InChI

InChI=1S/C22H14FN5.ClH/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H

Clé InChI

XGEPFSYBBQZKKW-UHFFFAOYSA-N

SMILES

CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=CC(F)=C6.[H]Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

APTO-253 hydrochloride;  APTO-253 HCl;  APTO 253 HCl;  APTO253 HCl;  LOR 253;  LOR253;  LOR-253;  LT-253; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
APTO-253 hydrochloride
Reactant of Route 2
Reactant of Route 2
APTO-253 hydrochloride
Reactant of Route 3
Reactant of Route 3
APTO-253 hydrochloride
Reactant of Route 4
APTO-253 hydrochloride
Reactant of Route 5
APTO-253 hydrochloride
Reactant of Route 6
APTO-253 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.